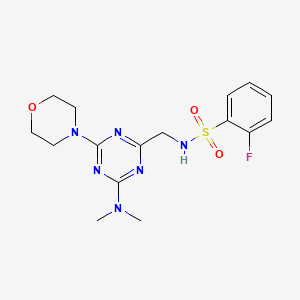
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide is a highly specialized chemical compound known for its diverse applications in various scientific fields. This compound's unique structure combines functional groups from different classes, making it a versatile tool in synthetic chemistry, biology, and potentially therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the core structure
The synthesis often starts with the preparation of 4-(dimethylamino)-6-morpholino-1,3,5-triazine. This is typically achieved through the reaction of cyanuric chloride with dimethylamine and morpholine under controlled conditions.
Formation of the sulfonamide linkage
The next step involves introducing the sulfonamide group. This can be done by reacting the triazine derivative with 2-fluorobenzenesulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide follows similar synthetic routes, scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation
This compound can undergo oxidation reactions, typically using reagents like peroxides or molecular oxygen under catalytic conditions, resulting in oxidized derivatives.
Reduction
Reduction reactions can be performed using hydrogenation or hydride sources such as sodium borohydride, leading to reduced forms of the compound.
Substitution
Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like alkoxides or amines can replace functional groups in the molecule, resulting in a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, molecular oxygen, metal catalysts (e.g., palladium or platinum).
Reduction: : Sodium borohydride, hydrogen gas, and suitable catalysts.
Substitution: : Alkoxides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidized derivatives.
Reduced forms.
Substituted analogs with varying functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
Used as a versatile intermediate in organic synthesis.
Serves as a building block for creating more complex molecules.
Biology
Acts as a probe to investigate biological pathways involving triazine and sulfonamide functionalities.
Medicine
Possible use in designing new pharmaceutical agents, particularly those targeting enzymes or proteins related to the compound’s structure.
Research into its effects on biological systems and its pharmacokinetic properties.
Industry
Utilized in the production of advanced materials, such as polymers and coatings.
Possible applications in agrochemicals due to the triazine ring's herbicidal properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The triazine ring can form hydrogen bonds and van der Waals interactions with enzymes or receptors, influencing their activity. The sulfonamide group may mimic natural substrates or inhibitors, thereby modulating biological pathways. The precise mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonamide
Shares the sulfonamide group, useful for similar substitution reactions but lacks the triazine core, limiting its biological applications.
4-(dimethylamino)-6-morpholino-1,3,5-triazine
Contains the triazine ring but lacks the sulfonamide linkage, making it less versatile in medicinal chemistry applications.
Uniqueness
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide's uniqueness lies in its combination of functional groups, which provide a wide range of reactivity and specificity in both chemical reactions and biological interactions.
This compound serves as a prime example of how intricate chemical design can lead to a multitude of applications across different scientific domains, from fundamental chemistry to advanced industrial applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O3S/c1-22(2)15-19-14(20-16(21-15)23-7-9-26-10-8-23)11-18-27(24,25)13-6-4-3-5-12(13)17/h3-6,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBRJXXCQCASFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














